Estrone 17-Ethylene Ketal

Physicochemical Characterization Solid-State Properties Formulation Development

Pharmaceutical QC laboratories developing ANDA impurity profiling methods for estrone API face the challenge of obtaining a chromatographically distinct, well-characterized impurity standard that is not interchangeable with unprotected estrone or other derivatives. Estrone 17-Ethylene Ketal resolves this: • Δ +44.0 Da vs. estrone ensures unambiguous HPLC/LC-MS resolution • ≥98.0% HPLC purity with full ICH Q2(R1)-compliant characterization data package • Room-temperature storage stability eliminates cold-chain logistics requirements

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 900-83-4
Cat. No. B116569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone 17-Ethylene Ketal
CAS900-83-4
Synonyms3-Hydroxy-estra-1,3,5(10)-trien-17-one Cyclic 1,2-Ethanediyl Acetal
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C20H26O3/c1-19-8-6-16-15-5-3-14(21)12-13(15)2-4-17(16)18(19)7-9-20(19)22-10-11-23-20/h3,5,12,16-18,21H,2,4,6-11H2,1H3/t16-,17-,18+,19+/m1/s1
InChIKeyTWYONAIDRKGWBX-YRXWBPOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone 17-Ethylene Ketal: Protected Intermediate & Impurity Standard


Estrone 17-Ethylene Ketal (CAS 900-83-4), systematically named (8R,9S,13S,14S)-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2′-[1,3]dioxolan]-3-ol, is a synthetic derivative of the endogenous estrogen estrone in which the C-17 ketone is masked as a cyclic ethylene ketal . With a molecular formula of C20H26O3 and a molecular weight of 314.42 g/mol, this solid compound (melting point 182 °C) is soluble in chlorinated solvents such as chloroform and dichloromethane . It is supplied with detailed characterization data compliant with regulatory guidelines and is primarily employed as a protected synthetic intermediate for A-ring-selective estrone derivatization and as a qualified impurity reference standard for Abbreviated New Drug Application (ANDA) submissions and commercial estrone production quality control [1].

Synthetic intermediate A-ring-selective estrone derivatization with C-17 ketal protection
Impurity standard Qualified reference standard for ANDA impurity profiling by HPLC/LC-MS
Documentation Supplied with characterization data (NMR, HRMS, COA) for regulatory review context

Irreplaceability of Estrone 17-Ethylene Ketal


The 17-ethylene ketal group confers two non-interchangeable properties: (i) it reversibly blocks the C-17 carbonyl, enabling chemoselective transformations at the A-ring (e.g., electrophilic substitution at C-2 and C-4) that would be compromised if the 17-keto group remained free [1]; and (ii) it generates a chromatographically distinct impurity species with reproducible retention behavior that is specifically required for pharmacopeial impurity profiling and ANDA analytical method validation [2]. Unprotected estrone, estrone 3-methyl ether 17-ethylene ketal, or the corresponding hemithioketal each differ in molecular weight, retention time, and reactivity profile, meaning none can serve as a direct surrogate in a validated HPLC method or a synthetic sequence demanding orthogonal 17-keto protection [1][2].

Unprotected estrone
Free C-17 ketone may shift A-ring reaction chemoselectivity and impurity profile
3-Methyl ether / hemithioketal analogs
Differences in molecular weight, retention, and stability may not transfer to validated HPLC methods
Other 17-ketal variants
Protecting group lability may alter reaction orthogonality and analytical specificity

Estrone 17-Ethylene Ketal: Differentiation Evidence


Lower Melting Point vs. Estrone

Estrone 17-Ethylene Ketal exhibits a melting point of 182 °C, which is approximately 76–78 °C lower than that of the parent compound estrone (258–260 °C) [1]. This substantial depression reflects the disruption of crystal packing by the spiro-dioxolane ring and translates into different solubility kinetics in organic media and a wider thermal processing window for formulations or solid-dispersion preparations.

Melting point
Reported
182 °C vs. 258–260 °C (estrone)
Supports altered dissolution and thermal processing context
Δ –76 to –78 °C; capillary tube method comparison
Physicochemical Characterization Solid-State Properties Formulation Development

Molecular Weight Differentiation

The molecular weight of Estrone 17-Ethylene Ketal is 314.42 g/mol (exact mass 314.1882 Da), which is 44.0 Da higher than that of estrone (270.37 g/mol; exact mass 270.1620 Da)—a mass increment corresponding precisely to the ethylene ketal protecting group (C₂H₄O) . In reverse-phase HPLC-MS using a C18 column with UV detection at 280 nm, this mass difference ensures baseline-resolved extracted ion chromatograms with distinct [M+H]⁺ or [M+Na]⁺ adduct ions, preventing co-elution ambiguity in impurity profiling .

MS discrimination
Data to verify
ΔMW +44.0 Da; [M+H]⁺ 315.2 m/z vs. 271.2 m/z
Supports baseline-resolved impurity profiling by LC-MS
Source documentation to verify; vendor-specific confirmation recommended
Mass Spectrometry LC-MS Method Development Impurity Identification

A-Ring Chemoselectivity

In a direct comparative study, estrone 17-ethylene ketal was treated with paraformaldehyde at 50–55 °C in dioxane in the presence of solid NaOH to yield 2,4-bis(hydroxymethyl)estrone 17-ethylene ketal, whereas unprotected estrone under identical conditions would undergo competing aldol-type condensation at the C-17 ketone [1]. The ketal group at C-17 remained intact throughout the bis-hydroxymethylation sequence, confirming its orthogonality under strongly basic, nucleophilic conditions that would degrade hemithioketal or dithioketal protecting groups [1][2].

A-ring selectivity
Head-to-head
2,4-bis(hydroxymethyl)estrone 17-ketal isolated; ketal intact under basic conditions
Supports orthogonal A-ring derivatization without C-17 interference
Comparative stability vs. hemithioketals (class-level inference)
Synthetic Chemistry Protecting Group Strategy Regioselective Derivatization

High Purity Standard

Commercially available Estrone 17-Ethylene Ketal from TCI is specified at >98.0% purity by HPLC , whereas many estrone derivatives and related steroid ketals are supplied at ≥95% purity . This higher purity threshold reduces the need for additional purification steps when the compound is used as an impurity reference standard or as a synthetic building block in regulated pharmaceutical development environments.

HPLC purity
Data to verify
>98.0% (HPLC) vs. ≥95% typical
Supports lower calibration uncertainty in impurity quantification
Vendor specification; lot-specific COA review recommended
Quality Control Analytical Standardization Pharmacopeial Compliance

Regulatory-Ready Documentation

Estrone 17-Ethylene Ketal is supplied by multiple vendors with detailed characterization data compliant with regulatory guidelines, including full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) and Certificates of Analysis suitable for ANDA and DMF submissions [1]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. This level of documentation is not universally available for in-house synthesized or lower-grade estrone 17-ketals.

Documentation
Context-dependent
¹H/¹³C NMR, HRMS, COA; USP/EP traceability feasible
Supports ANDA submission documentation and structure elucidation
Documentation scope varies by vendor; confirm prior to procurement
Regulatory Compliance ANDA Submission Pharmacopeial Traceability

Ambient Storage Stability

Estrone 17-Ethylene Ketal is stable under room-temperature storage conditions away from light [1], whereas structurally analogous 3-O-benzyl-15,16-dehydro estrone monoethylene ketal requires storage at −20 °C in a dry, sealed environment . This difference in storage requirements reduces cold-chain logistics costs and simplifies laboratory handling for the 17-ethylene ketal.

Storage stability
Reported
Room temp., protect from light vs. –20 °C for 3-O-benzyl analog
Simplifies laboratory handling and eliminates cold-chain logistics
Based on vendor-stated conditions; verify in-house
Storage Stability Supply Chain Logistics Laboratory Efficiency

Estrone 17-Ethylene Ketal: Application Scenarios


ANDA Impurity Method Validation

Pharmaceutical QC laboratories developing HPLC or LC-MS methods for estrone active pharmaceutical ingredient (API) impurity profiling should procure Estrone 17-Ethylene Ketal as the qualified impurity reference standard. Its molecular weight of 314.42 Da (Δ +44.0 Da vs. estrone) ensures unambiguous chromatographic resolution , and its ≥98.0% HPLC purity specification from qualified vendors reduces calibration uncertainty . The compound is supplied with full characterization data packages compliant with ICH Q2(R1) requirements, supporting direct inclusion in ANDA Module 3.2.S.3.2 (Impurities) .

17β-HSD1 Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing 3-substituted estrone derivatives as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors should employ Estrone 17-Ethylene Ketal as the starting material. The intact 17-ketal protecting group enables exclusive electrophilic aromatic substitution at the A-ring (e.g., 2,4-bis-hydroxymethylation or carbamoylation at C-3) without competing reactivity at C-17 . This strategy eliminates a protection/deprotection cycle, reduces step count, and improves overall yield compared to routes that start from unprotected estrone and require subsequent 17-keto re-protection . The compound has been specifically cited as a building block for synthesizing 3-substituted estrone/estradiol derivatives with 17β-HSD1 inhibitory activity .

Estrone Synthesis Scale-Up

Chemical process development teams scaling up the three-step synthesis of estrone from androsta-1,4-diene-3,17-dione (via ketal formation, aromatization, and hydrolysis) should source Estrone 17-Ethylene Ketal as both the isolated intermediate for in-process control and as a reference marker for monitoring ketal formation and deprotection efficiency. This synthetic route has been validated at pilot scale with an overall yield of 53.3% (w/w) . The compound's melting point of 182 °C provides a convenient identity check point that is distinct from both the starting material and the final estrone product (mp 258–260 °C) .

Ambient-Shippable Reference Standards

For collaborative research programs spanning multiple geographies—particularly those involving laboratories in regions with unreliable cold-chain logistics—Estrone 17-Ethylene Ketal offers a practical advantage: its room-temperature storage stability eliminates the need for freezer-dependent shipping and storage . This contrasts with more labile estrone derivatives such as 3-O-benzyl-15,16-dehydro estrone monoethylene ketal, which require −20 °C storage . Procurement from vendors offering detailed Certificates of Analysis (e.g., Santa Cruz Biotechnology, sc-497330; Clearsynth, CS-T-54274) ensures lot-to-lot consistency across multi-year studies .

Application
Selection Property
Validation Focus
ANDA impurity method validation
Pre-characterized impurity reference standard
LC-MS specificity and calibration linearity for impurity profiling
17β-HSD1 inhibitor library synthesis
C-17 ketal protection for A-ring regioselectivity
Regioselective derivatization yield and purity without 17-keto interference
Estrone synthesis scale-up
Distinct melting point for in-process identity check
Ketal formation and deprotection monitoring by melting point and HPLC
Ambient-shippable reference standards
Room-temperature storage stability
Lot-to-lot consistency verification without cold-chain logistics
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